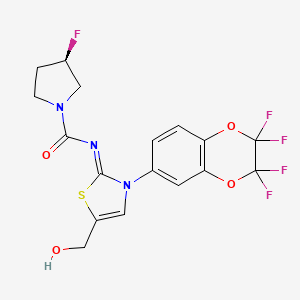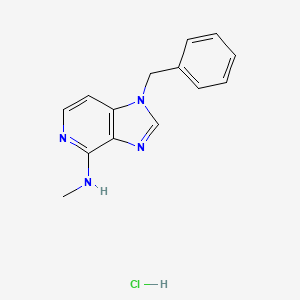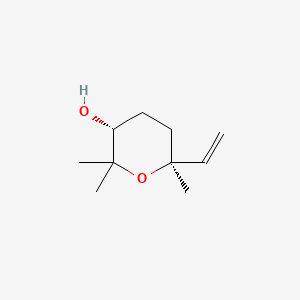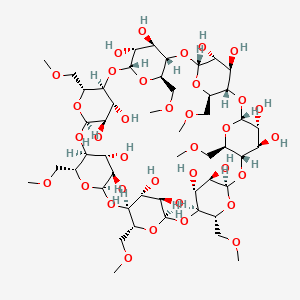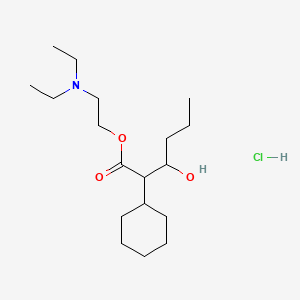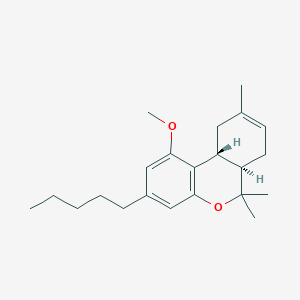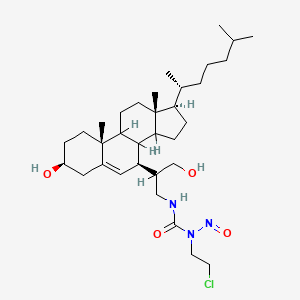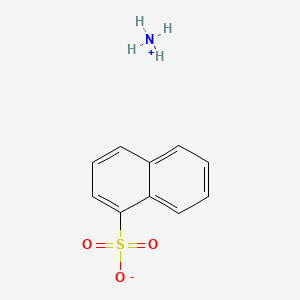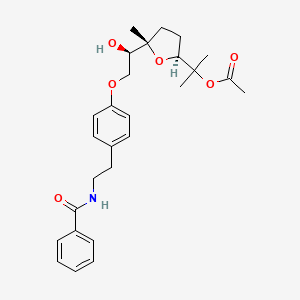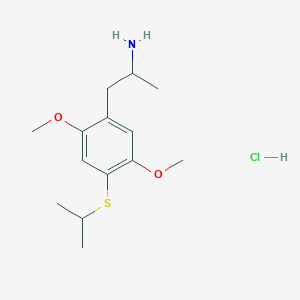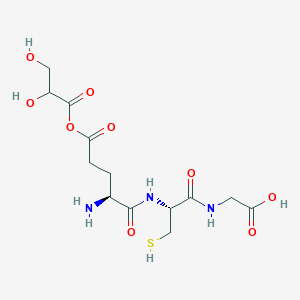
S-Glyceroylglutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Glyceroylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is formed through the enzymatic synthesis involving α-oxo aldehydes and reduced glutathione in the presence of glyoxalase I . This compound is of significant interest due to its biological and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
S-Glyceroylglutathione is prepared by enzymatic synthesis from hydroxypyruvaldehyde and reduced glutathione in the presence of glyoxalase I . The reaction involves the formation of a hemithioacetal intermediate, which is then isomerized to form this compound. The compound is purified using ion exchange chromatography on Dowex 1 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the enzymatic synthesis route provides a reliable, large-scale procedure for its preparation and purification .
Análisis De Reacciones Químicas
Types of Reactions
S-Glyceroylglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol form of this compound.
Substitution: Various substituted glutathione derivatives.
Aplicaciones Científicas De Investigación
S-Glyceroylglutathione has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glutathione-related reactions and mechanisms.
Biology: Investigated for its role in cellular redox regulation and detoxification processes.
Medicine: Explored for its potential therapeutic effects in oxidative stress-related diseases.
Industry: Utilized in the development of antioxidant formulations and as a biochemical reagent.
Mecanismo De Acción
S-Glyceroylglutathione exerts its effects primarily through its role in the glyoxalase system. It is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. The compound is converted to S-D-lactoylglutathione by glyoxalase I, which is then hydrolyzed to reduced glutathione and D-lactate by glyoxalase II . This pathway helps maintain cellular redox balance and protect against oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- S-D-Lactoylglutathione
- S-Mandelylglutathione
- S-Glycolylglutathione
Comparison
S-Glyceroylglutathione is unique due to its specific formation from hydroxypyruvaldehyde and its distinct role in the glyoxalase pathway. Compared to other S-acylglutathione derivatives, it has unique biochemical properties and specific applications in redox biology and detoxification processes .
Propiedades
Número CAS |
50409-84-2 |
|---|---|
Fórmula molecular |
C13H21N3O9S |
Peso molecular |
395.39 g/mol |
Nombre IUPAC |
2-[[(2R)-2-[[(2S)-2-amino-5-(2,3-dihydroxypropanoyloxy)-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H21N3O9S/c14-6(1-2-10(21)25-13(24)8(18)4-17)11(22)16-7(5-26)12(23)15-3-9(19)20/h6-8,17-18,26H,1-5,14H2,(H,15,23)(H,16,22)(H,19,20)/t6-,7-,8?/m0/s1 |
Clave InChI |
TUXGNBWZZLCNOJ-WPZUCAASSA-N |
SMILES isomérico |
C(CC(=O)OC(=O)C(CO)O)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
SMILES canónico |
C(CC(=O)OC(=O)C(CO)O)C(C(=O)NC(CS)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




